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Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a complex organic compound with significant pharmacological potential. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The chemical formula for this compound is C₁₁H₁₄ClN₁O₂·HCl, and its molecular weight is approximately 227.69 g/mol. The compound features a tetrahydroisoquinoline core structure, which is characterized by a fused bicyclic system that includes a nitrogen atom.
The presence of the chlorine atom at the 8-position and the methyl group at the 1-position contribute to its unique properties and reactivity. This compound is soluble in various solvents, which enhances its applicability in biological and medicinal chemistry.
Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:
The synthesis of methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can involve several methodologies:
Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has potential applications in various fields:
Studies have shown that methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride interacts with various biological pathways:
Several compounds share structural similarities with methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | 57060-88-5 | 1.00 |
| (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 191327-28-3 | 0.98 |
| (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | 82586-60-5 | 0.91 |
| Ethyl 6-phenylpiperidine-2-carboxylate | 1137664-24-4 | 0.92 |
| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | 77497-95-1 | 0.90 |
Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is unique due to its specific substitution pattern and resultant biological activities that distinguish it from other tetrahydroisoquinoline derivatives. Its neuroprotective and potential anti-addictive properties highlight its significance in medicinal chemistry compared to similar compounds.